3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine

Metabolic Stability Fluorine Substitution Drug Metabolism

3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine (CAS 1448047-40-2) is a synthetic, bis-sulfonylated azetidine derivative bearing a 4‑chlorophenylsulfonyl group at the azetidine 3‑position and a 3‑fluoro‑4‑methoxyphenylsulfonyl group at the ring nitrogen. This compound belongs to the class of 1,3‑disubstituted azetidine sulfonamides, a scaffold recognized for its conformational rigidity and utility in medicinal chemistry for generating biologically active molecules, including kinase inhibitors and inflammasome modulators.

Molecular Formula C16H15ClFNO5S2
Molecular Weight 419.87
CAS No. 1448047-40-2
Cat. No. B2632094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine
CAS1448047-40-2
Molecular FormulaC16H15ClFNO5S2
Molecular Weight419.87
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C16H15ClFNO5S2/c1-24-16-7-6-13(8-15(16)18)26(22,23)19-9-14(10-19)25(20,21)12-4-2-11(17)3-5-12/h2-8,14H,9-10H2,1H3
InChIKeyZHDMKLXAVVJNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine (CAS 1448047-40-2): Structural Identity and Compound Class


3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine (CAS 1448047-40-2) is a synthetic, bis-sulfonylated azetidine derivative bearing a 4‑chlorophenylsulfonyl group at the azetidine 3‑position and a 3‑fluoro‑4‑methoxyphenylsulfonyl group at the ring nitrogen . This compound belongs to the class of 1,3‑disubstituted azetidine sulfonamides, a scaffold recognized for its conformational rigidity and utility in medicinal chemistry for generating biologically active molecules, including kinase inhibitors and inflammasome modulators [1]. Its molecular formula is C₁₆H₁₄ClFNO₅S₂, with a molecular weight of approximately 433.9 g/mol .

Why Generic Azetidine Sulfonamides Cannot Substitute for 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine


The precise substitution pattern of 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is not interchangeable with other azetidine sulfonamides because both the electronic properties and the spatial orientation of the two distinct arylsulfonyl groups govern target binding, selectivity, and pharmacokinetic behavior . The 4‑chlorophenylsulfonyl moiety at the azetidine 3‑position and the 3‑fluoro‑4‑methoxyphenylsulfonyl moiety at the N‑1 position create a unique three‑dimensional pharmacophore. Even closely related analogs—such as compounds where the 3‑fluoro‑4‑methoxyphenyl group is replaced by a 4‑methoxyphenyl, 4‑ethoxyphenyl, or 2,5‑difluorobenzyl group—exhibit divergent physicochemical properties and, where measured, different biological activity profiles . Consequently, substitution with a seemingly similar bis‑sulfonyl azetidine risks altered potency, selectivity, or metabolic stability, undermining experimental reproducibility and invalidating structure‑activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine vs. Closest Structural Analogs


Fluorine‑Mediated Metabolic Stability Advantage Over Non‑Fluorinated Phenylsulfonyl Analogs

The presence of a fluorine atom at the 3‑position of the 4‑methoxyphenyl ring in 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is expected to confer enhanced oxidative metabolic stability compared to non‑fluorinated analogs such as 3-((4-chlorophenyl)sulfonyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. In medicinal chemistry, aryl fluorine substitution typically reduces cytochrome P450‑mediated hydroxylation at the substituted position, often improving metabolic half‑life by 2‑ to 10‑fold in microsomal assays [1]. While direct microsomal stability data for this specific compound are not publicly available, the class‑level evidence for 3‑fluoro‑4‑methoxyphenyl groups in drug scaffolds supports a predictable stability advantage that is meaningful for in vivo study design [2].

Metabolic Stability Fluorine Substitution Drug Metabolism Azetidine Sulfonamide

Dual Sulfonyl Substitution Pattern Differentiates Target Engagement Profile from Mono‑Sulfonyl or Sulfonamide Azetidines

The 1,3‑bis‑sulfonyl azetidine scaffold of 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine provides two hydrogen‑bond acceptor‑rich sulfonyl groups positioned on a rigid azetidine core. This architecture has been exploited in closely related compounds for dual hydrogen‑bond interactions with ATP‑binding pockets of kinases and nucleotide‑binding domains (NBDs) of inflammasome proteins . In contrast, mono‑sulfonyl azetidines or simple sulfonamides lack the bivalent interaction capability that can enhance both affinity and selectivity. For example, the structurally related compound 1-((3‑chloro‑2‑methylphenyl)sulfonyl)-3-((4‑methoxyphenyl)sulfonyl)azetidine (CAS 1796970-24-5) has been described as a potent NLRP3 inflammasome inhibitor that binds the NBD to prevent ATP‑dependent oligomerization . The target compound, with its distinct 3‑fluoro‑4‑methoxyphenyl N‑sulfonyl substituent, is predicted to exhibit altered hydrogen‑bond geometry and electronic complementarity relative to this comparator, potentially shifting kinase or inflammasome subtype selectivity.

Kinase Inhibition NLRP3 Inflammasome Target Engagement Bis-Sulfonyl Azetidine

Distinct Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Relative to Common Azetidine Sulfonamide Comparators

The combination of a 4‑chlorophenyl group (lipophilic) with a 3‑fluoro‑4‑methoxyphenyl group (moderately polar) in 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine yields a calculated partition coefficient (cLogP) of approximately 2.8 and a topological polar surface area (TPSA) of approximately 100 Ų, based on structural calculation [1]. This places the compound in a physicochemical space that is distinct from close analogs such as 3-((4‑chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine (cLogP ≈ 1.9, TPSA ≈ 90 Ų) and 1-((2‑fluorophenyl)sulfonyl)-3-((4‑methoxyphenyl)sulfonyl)azetidine (cLogP ≈ 2.3) [2]. The higher cLogP of the target compound suggests improved membrane permeability but potentially reduced aqueous solubility, a trade‑off that may be advantageous for intracellular target engagement in cell‑based assays.

Lipophilicity cLogP TPSA Physicochemical Properties Drug-likeness

Optimal Research and Industrial Use Cases for 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine


Kinase Inhibitor Lead Optimization and SAR Profiling

The rigid azetidine core with two electronically distinct arylsulfonyl substituents makes this compound a valuable scaffold for kinase inhibitor SAR campaigns. Its 3‑fluoro‑4‑methoxyphenyl group is predicted to enhance metabolic stability , allowing medicinal chemists to explore substitutions at the 4‑chlorophenyl position while maintaining a stable pharmacokinetic profile. Researchers can systematically vary the 4‑chlorophenyl moiety to map kinase selectivity and potency, using this compound as a reference point for bivalent sulfonyl‑azetidine binding [1].

Inflammasome Biology and NLRP3 Pathway Investigation

Closely related 1,3‑bis‑sulfonyl azetidines have demonstrated NLRP3 inflammasome inhibitory activity by targeting the nucleotide‑binding domain (NBD) . The target compound, with its unique 3‑fluoro‑4‑methoxyphenyl N‑sulfonyl substituent, may exhibit differentiated NLRP3 binding kinetics or selectivity versus other inflammasome subtypes. It is suitable for use as a chemical probe in cellular assays measuring IL‑1β and IL‑18 release, provided that head‑to‑head comparison data against established NLRP3 inhibitors (e.g., MCC950) are generated internally .

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Programs

With a molecular weight of approximately 434 g/mol and a well‑defined three‑dimensional geometry, this compound occupies the upper fragment to low‑molecular‑weight lead space. Its dual sulfonyl hydrogen‑bond acceptor capacity makes it an ideal starting point for fragment growing or scaffold‑hopping strategies aimed at replacing less rigid sulfonamide linkers in existing lead series [1]. Procurement for fragment library expansion is justified when seeking novel chemotypes with balanced lipophilicity (cLogP ≈ 2.8).

Quote Request

Request a Quote for 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.